

Technical Guide: 3-Chloro-2-(methoxymethoxy)phenylboronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	3-Chloro-2-(methoxymethoxy)phenylboronic acid
Compound Name:	
Cat. No.:	B577785

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This technical guide provides an in-depth overview of **3-Chloro-2-(methoxymethoxy)phenylboronic acid**, a valuable reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, key suppliers, and its primary application in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Compound Overview

3-Chloro-2-(methoxymethoxy)phenylboronic acid is a substituted aromatic boronic acid. The presence of a chloro group, a methoxymethoxy protecting group, and a boronic acid functional group makes it a versatile building block in medicinal chemistry and materials science.^{[1][2]} The boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures.^[1] The methoxymethoxy (MOM) group serves as a protecting group for the phenol, which can be removed under acidic conditions to reveal the hydroxyl group for further functionalization.

Quantitative Data and Suppliers

Sourcing high-purity reagents is critical for reproducible and successful synthetic outcomes. Several chemical suppliers offer **3-Chloro-2-(methoxymethoxy)phenylboronic acid**. The

following table summarizes key quantitative data and lists some of the known suppliers.

Property	Value	Reference
CAS Number	1256355-47-1	[3][4]
Molecular Formula	C8H10BClO4	[3]
Molecular Weight	216.43 g/mol	[3]
Purity	Typically ≥95%	[5]
Physical State	Solid	
Storage Conditions	Refrigerated, under inert atmosphere	[6]

Known Suppliers:

- AK Scientific[5]
- Aaron Chemicals LLC[3]
- AOBChem[7]
- Combi-Blocks, Inc.[6]
- Lead Sciences[8]
- Sigma-Aldrich
- BLDpharm[8]

Note: Availability and purity levels should be confirmed with the respective supplier.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The primary application of **3-Chloro-2-(methoxymethoxy)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[9] The following is a general

procedure that can be adapted and optimized for specific substrates.

Objective: To synthesize a biaryl compound by coupling **3-Chloro-2-(methoxymethoxy)phenylboronic acid** with an aryl halide.

Materials:

- **3-Chloro-2-(methoxymethoxy)phenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF, with water for biphasic systems)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine **3-Chloro-2-(methoxymethoxy)phenylboronic acid** (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
- Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to

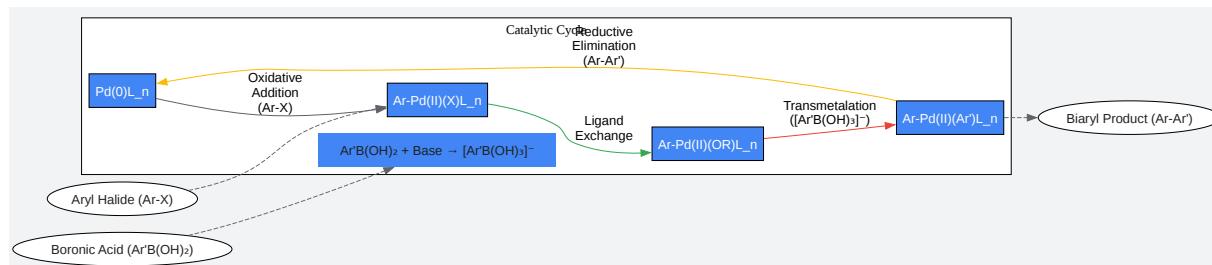
obtain the desired biaryl compound.

Note: Reaction conditions such as the choice of catalyst, base, solvent, and temperature may need to be optimized for different aryl halide coupling partners to achieve the best yield.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

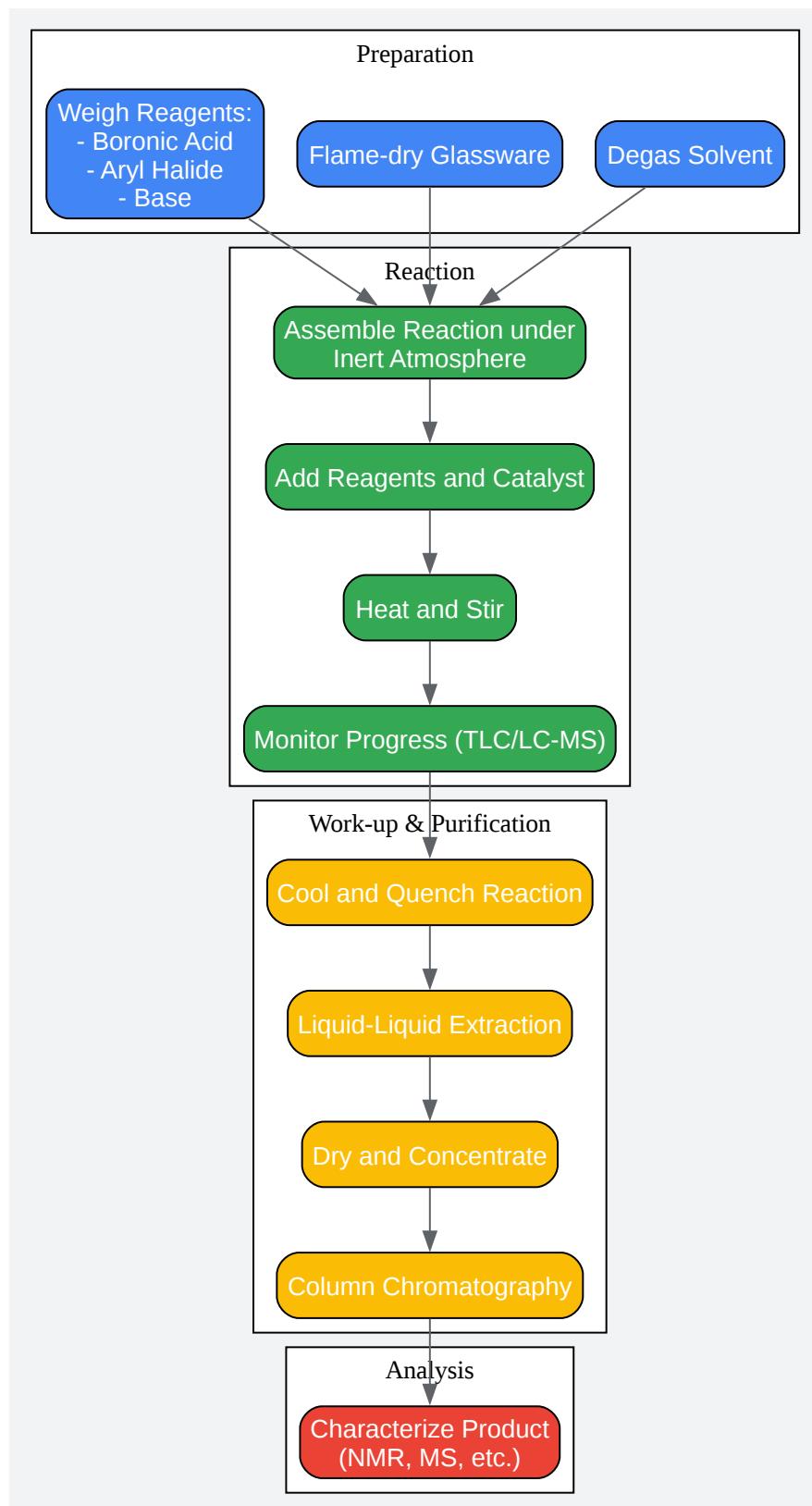


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical laboratory workflow for synthesizing a biaryl compound using **3-Chloro-2-(methoxymethoxy)phenylboronic acid**.

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- To cite this document: BenchChem. [Technical Guide: 3-Chloro-2-(methoxymethoxy)phenylboronic acid in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577785#3-chloro-2-methoxymethoxy-phenylboronic-acid-suppliers>]

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